molecular formula C19H29ClO2 B14080275 3-Chloro-4-(dodecyloxy)benzaldehyde CAS No. 102657-71-6

3-Chloro-4-(dodecyloxy)benzaldehyde

Cat. No.: B14080275
CAS No.: 102657-71-6
M. Wt: 324.9 g/mol
InChI Key: NBJWSARBVCFWAS-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-chloro-4-(dodecyloxy)- is an organic compound with the molecular formula C19H29ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 3-position and a dodecyloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-chloro-4-(dodecyloxy)- typically involves the following steps:

    Starting Material: The synthesis begins with benzaldehyde as the starting material.

    Chlorination: The benzaldehyde undergoes chlorination to introduce a chlorine atom at the 3-position. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

    Alkylation: The chlorinated benzaldehyde is then subjected to alkylation to introduce the dodecyloxy group at the 4-position. This step involves the reaction of the chlorinated benzaldehyde with dodecanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of Benzaldehyde, 3-chloro-4-(dodecyloxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3-chloro-4-(dodecyloxy)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Ammonia (NH3) or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-chloro-4-(dodecyloxy)benzoic acid.

    Reduction: 3-chloro-4-(dodecyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 3-chloro-4-(dodecyloxy)- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-chloro-4-(dodecyloxy)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The dodecyloxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde, 3-chloro-
  • Benzaldehyde, 4-chloro-
  • Benzaldehyde, 3,4-dichloro-
  • Benzaldehyde, 4-(dodecyloxy)-

Uniqueness

Benzaldehyde, 3-chloro-4-(dodecyloxy)- is unique due to the presence of both a chlorine atom and a dodecyloxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

102657-71-6

Molecular Formula

C19H29ClO2

Molecular Weight

324.9 g/mol

IUPAC Name

3-chloro-4-dodecoxybenzaldehyde

InChI

InChI=1S/C19H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-14-22-19-13-12-17(16-21)15-18(19)20/h12-13,15-16H,2-11,14H2,1H3

InChI Key

NBJWSARBVCFWAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)C=O)Cl

Origin of Product

United States

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